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Compound of Interest

Compound Name: 1-Ethylazepan-2-one

CAS No.: 19797-08-1

Cat. No.: B027321

Get Quote

Molecule Profile & Retrosynthetic Analysis
Target Molecule: 1-Ethylazepan-2-one IUPAC Name: 1-Ethylhexahydro-2H-azepin-2-one Core

Structure: Seven-membered lactam ring with an

-ethyl substituent.[1] Key Properties:

Boiling Point: 95–113 °C @ 3–4 Torr (Vacuum Distillation required)

Density:

0.98 g/cm³[1]

Solubility: Miscible with organic solvents; limited water solubility compared to the

unsubstituted lactam.[1]

Retrosynthetic Strategy
The most efficient disconnection is at the C–N bond exocyclic to the ring.[1] This implies a

nucleophilic substitution pathway where the lactam nitrogen (acting as a nucleophile after

deprotonation) attacks an electrophilic ethyl source.[1]
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Disconnection:

[1]

Reaction Pathway Visualization
The following diagram outlines the core mechanistic pathway and the strategic choices for

reagents.
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Figure 1: Mechanistic pathway for the N-ethylation of ε-caprolactam.[1]

Core Synthesis Protocol: N-Alkylation via Sodium
Hydride[1]
This method is the "Gold Standard" for research-scale synthesis (1–50g) due to its high

conversion rate and the elimination of competitive hydrolysis side reactions common in

aqueous basic conditions.[1]
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Reagent Equiv.[1][2][3][4][5] Role Notes

-Caprolactam 1.0 Substrate

Hygroscopic; dry

under vacuum before

use.[1]

Sodium Hydride

(NaH)
1.1–1.2 Base

60% dispersion in

mineral oil.[1] Wash

with hexanes if oil-free

is required.[1]

Ethyl Bromide (EtBr) 1.2–1.5 Electrophile

Volatile (bp 38°C);

chill before handling.

[1]

THF or DMF Solvent Medium

Anhydrous required.

[1] THF allows easier

workup; DMF speeds

up reaction.[1]

Experimental Procedure
Step 1: Deprotonation

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and addition funnel. Flush with Argon or Nitrogen.[1][5]

Solvent Charge: Add anhydrous THF (10 mL per gram of lactam) to the flask.

Base Addition: Add Sodium Hydride (1.2 equiv) carefully.[1] Caution: Hydrogen gas

evolution.[1]

Substrate Addition: Dissolve

-caprolactam in a minimum volume of anhydrous THF. Add this solution dropwise to the NaH
suspension at 0°C (ice bath).

Activation: Allow the mixture to warm to room temperature and stir for 30–60 minutes until H₂

evolution ceases. The solution typically turns slightly cloudy or yellow as the sodium salt

forms.[1]
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Step 2: Alkylation
Cooling: Return the flask to 0°C.

Electrophile Addition: Add Ethyl Bromide (1.5 equiv) dropwise. Note: EtBr is volatile; ensure

the condenser is efficient (chilled water or dry ice/acetone finger if needed).[1]

Reaction: Remove the ice bath. Heat the mixture to a gentle reflux (approx. 60–65°C) for 4–6

hours.

Monitoring: Check reaction progress via TLC (SiO₂, 50% EtOAc/Hexane).[1] The N-

alkylated product is less polar (higher R_f) than the starting lactam.[1]

Step 3: Workup & Purification[1]
Quench: Cool to room temperature. Carefully add saturated aqueous NH₄Cl to quench

unreacted hydride.[1]

Extraction: Remove THF under reduced pressure (rotary evaporator). Dilute the residue with

water and extract 3x with Ethyl Acetate or Dichloromethane.[1]

Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1]

Distillation: The crude oil requires vacuum distillation for high purity.[1]

Target Fraction: Collect the fraction boiling at 95–113°C at 3–4 Torr.

Alternative Industrial Protocol: Phase Transfer
Catalysis (PTC)[1]
For larger scales (>100g) where NaH is too hazardous, a solid-liquid phase transfer method is

preferred.[1]

Base: Potassium Hydroxide (KOH), powdered.[1]

Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (1–5 mol%).[1]

Solvent: Toluene or Benzene.[1]
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Procedure: Caprolactam, KOH, and the catalyst are stirred in toluene. Ethyl bromide is

added, and the mixture is refluxed. The catalyst shuttles the hydroxide anion into the organic

phase to deprotonate the lactam.[1]

Advantage: Avoids H₂ generation; uses cheaper reagents.[1]

Disadvantage: Slightly lower yield; requires rigorous drying of KOH.[1]

Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.

Method Expected Signal Structural Assignment

IR Spectroscopy 1640–1650 cm⁻¹

C=O[1] Stretch (Tertiary amide,

shifted lower than secondary

amide)

¹H NMR (CDCl₃) 3.3–3.5 ppm (Quartet, 2H)
N–CH₂–CH₃ (Ethyl group

methylene)

¹H NMR (CDCl₃) 1.1–1.2 ppm (Triplet, 3H)
N–CH₂–CH₃ (Ethyl group

methyl)

¹H NMR (CDCl₃) 3.2 ppm (Multiplet, 2H)
Ring N–CH₂ (Adjacent to

Nitrogen)

¹H NMR (CDCl₃) 2.5 ppm (Multiplet, 2H)
Ring CO–CH₂ (Adjacent to

Carbonyl)

Experimental Workflow Diagram
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Setup: Inert Gas (Ar/N2)
Dry Solvents
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Alkylation:
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Purification:
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Figure 2: Step-by-step experimental workflow for the synthesis of 1-Ethylazepan-2-one.[1]

Safety & Handling
Sodium Hydride: Pyrophoric.[1] Reacts violently with water.[1] All glassware must be oven-

dried.[1]

Ethyl Bromide: Alkylating agent and potential carcinogen.[1] Use only in a fume hood.
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Exotherm Control: The deprotonation step is exothermic.[1] Slow addition of the substrate to

the base is critical to prevent thermal runaway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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